4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
The compound “4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide” is also known as Darapladib . It is a substituted pyrimidone with inhibitory activity towards lipoprotein-associated phospholipase-A2 (Lp-PLA2), an important regulator of lipid metabolism and inflammation .
Molecular Structure Analysis
The molecular formula of Darapladib is C36H38F4N4O2S . The compound has a complex structure with multiple functional groups, including a pyrimidone ring, a trifluoromethyl group, and a carboxamide group .Physical and Chemical Properties Analysis
Darapladib is a white solid with a molecular weight of 666.8 g/mol . It is soluble in DMSO .Scientific Research Applications
Regioselectivity in Synthetic Chemistry
4-Oxoquinolines, including structures similar to the specified compound, have been explored for their regioselective synthetic processes. Studies on the N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, for instance, contribute to understanding the selective reactions at specific sites within these molecules. These reactions are crucial for designing compounds with desired pharmacological activities, such as antibacterial and antiviral properties. DFT methods have been used to investigate these reactions, providing insights into the acid/base behavior and potential reaction paths of such compounds (Batalha et al., 2019).
Antimicrobial Applications
Compounds structurally related to the specified molecule have shown potential as antimicrobial agents. For example, clubbed quinazolinone and 4-thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Such research highlights the potential of these compounds in developing new antimicrobial therapies.
Synthetic Studies on Marine Drugs
The 4H-chromene-2-carboxylic acid ester derivatives, similar to the query compound, are under investigation for their role in antitumor activities. Synthetic pathways to key intermediates, like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have been established to aid in the structural-activity relationship studies of tetrahydroisoquinoline natural products with potential antitumor properties (Li et al., 2013).
One-Pot Synthesis of Tetrahydrobenzo[g]chromene Derivatives
Efficient one-pot synthesis methods for creating tetrahydrobenzo[g]chromene derivatives have been explored, featuring trifluoromethylated compounds. These methods involve multicomponent reactions that are catalyzed by ammonium acetate and acetic acid, leading to a variety of benzochromenes. Such synthetic routes offer valuable insights into creating compounds with potential pharmacological activities (Duan et al., 2013).
Anticholinesterase Activity
Coumarin-3-carboxamides bearing a tryptamine moiety, related to the query compound, have been synthesized and evaluated for their anticholinesterase activity. This research is aimed at discovering potential therapeutic agents for diseases related to the cholinergic system, such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that specific modifications to the coumarin scaffold can significantly enhance anti-AChE activity, offering promising leads for drug development (Ghanei-Nasab et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets .
Future Directions
The therapeutic potential of Darapladib and related compounds is a topic of ongoing research. Their ability to regulate lipid metabolism and reduce inflammation suggests potential applications in the treatment of atherosclerosis and other conditions associated with inflammation and lipid dysregulation .
Properties
IUPAC Name |
4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)19-12-5-1-3-7-14(12)26-18(27-19)9-10-25-20(29)17-11-15(28)13-6-2-4-8-16(13)30-17/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLYLSBSCDBIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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